molecular formula C25H20F3NO6 B12689349 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- CAS No. 103952-83-6

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B12689349
CAS No.: 103952-83-6
M. Wt: 487.4 g/mol
InChI Key: IGBGQBSJFDWGLR-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as nitration, reduction, acylation, and cyclization, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts, transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4H-1,3-Benzoxazin-4-one derivatives are studied for their unique chemical properties and potential as intermediates in organic synthesis.

Biology

Biologically, these compounds may exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicine, the compound and its derivatives may be explored for their potential to treat various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzoxazin-4-one: The parent compound, known for its basic structure and properties.

    2,3-Dihydro-4H-1,3-benzoxazin-4-one: A reduced form with different chemical and biological properties.

    3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: A derivative with a similar substitution pattern.

Uniqueness

The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazinone derivatives.

Properties

CAS No.

103952-83-6

Molecular Formula

C25H20F3NO6

Molecular Weight

487.4 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C25H20F3NO6/c1-32-19-12-15(13-20(33-2)21(19)34-3)22(30)29-23(31)17-6-4-5-7-18(17)35-24(29)14-8-10-16(11-9-14)25(26,27)28/h4-13,24H,1-3H3

InChI Key

IGBGQBSJFDWGLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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